molecular formula C17H9ClN2O3 B2924218 3-(4-chlorophenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione CAS No. 343375-21-3

3-(4-chlorophenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione

Cat. No. B2924218
CAS RN: 343375-21-3
M. Wt: 324.72
InChI Key: VDSPCUKLSSRFQJ-UHFFFAOYSA-N
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Description

The compound “3-(4-chlorophenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione” is a type of pyrido[2,3-d]pyrimidine, which is an emerging scaffold in medicinal chemistry . Pyrido[2,3-d]pyrimidines have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with various electrophilic and nucleophilic reagents . The structures of the synthesized compounds were confirmed by elemental analyses and spectral data .


Molecular Structure Analysis

The structure of pyrido[2,3-d]pyrimidines provides insights into the contributions of different aromatic, aryl, and alkyl substitutions at various positions of the 7-deazapurine ring . The structure–activity relationship of pyrido[2,3-d]pyrimidine derivatives as inhibitors of various targets has been studied .


Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidines play a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors . They are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives when heated under reflux with MeONa in BuOH .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidines were determined using various methods. For example, the IR spectrum of one derivative showed peaks at 3,454, 3,315 (NH 2), 3,182 (CH-aromatic), 2,950 (CH-aliphatic), 2,192 (C≡N), 1,658 (C=C) .

Safety and Hazards

Safety and hazards associated with pyrido[2,3-d]pyrimidines vary depending on the specific compound. For example, one derivative has hazard statements H302 - H319 - H413, indicating it is harmful if swallowed, causes serious eye irritation, and may cause long-lasting harmful effects to aquatic life .

Future Directions

The future directions for research on pyrido[2,3-d]pyrimidines include developing new anti-TB compounds using cost-effective processes to reduce TB incidence and accomplish the End TB Strategy milestone . Additionally, the synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives are being explored .

properties

IUPAC Name

3-(4-chlorophenyl)chromeno[2,3-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClN2O3/c18-10-5-7-11(8-6-10)20-9-13-15(21)12-3-1-2-4-14(12)23-16(13)19-17(20)22/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDSPCUKLSSRFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CN(C(=O)N=C3O2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione

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